N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
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Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions of New Morpholinylpyrrolyl Tetrahydrothieno[2,3-c] Isoquinoline Research in the synthesis of new morpholinylpyrrolyl derivatives explored the potential for creating novel compounds with diverse biological activities. The study focused on the synthesis of compounds through the condensation of aromatic aldehydes, acetyl acetone, or carbon disulfide with carbohydrazide, leading to the formation of various derivatives including N-arylidinecarbohydrazide, dimethylpyrazolyl methanone, and others. These compounds were further utilized in the synthesis of heterocycles containing pyrrolopyrazinothinoisoquinoline moieties, demonstrating the versatility of morpholinylpyrrolyl compounds in creating pharmacologically relevant structures (R. Zaki, A. El-Dean, S. M. Radwan, 2014).
Thioxopyrimidine in Heterocyclic Synthesis Another study explored the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other derivatives incorporating a (thio)pyrimidine moiety. These compounds were synthesized through intramolecular cyclization of pyrimidine with various amines and enaminone compounds, showcasing the potential of morpholine and related compounds in the development of new chemical entities with possible therapeutic applications (Yuh-Wen Ho, Maw-Cherng Suen, 2013).
Molecular Interaction of Antagonist with CB1 Cannabinoid Receptor In a molecular study, the interaction of a potent and selective antagonist for the CB1 cannabinoid receptor was analyzed, revealing insights into the conformational preferences and binding interactions of such compounds. This research is crucial for understanding the molecular basis of receptor-ligand interactions and designing more effective therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
Synthesis and Biological Activity of Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives This research focused on synthesizing and evaluating the biological activity of derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. These compounds were analyzed for their potential as inhibitors of CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo, indicating the broad applicability of morpholine and its derivatives in therapeutic development (M. Liu, T. Lin, J. G. Cory, A. H. Cory, A. Sartorelli, 1996).
Self Assembled Tetranuclear Square Grids and Dicopper(II) Complex Investigation into the self-assembly of homoleptic [2 × 2] tetranuclear square grids structures using PyPzOAP and 2-PzCAP ligands demonstrated the innovative application of morpholine derivatives in the formation of complex structures with potential for magnetic and material science applications (T. Mandal, Somnath Roy, S. Konar, A. Jana, S. Ray, K. Das, R. Saha, M. S. El Fallah, R. Butcher, S. Chatterjee, S. Kar, 2011).
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-13-12-15(14-2-4-17-5-3-14)19-21(13)7-6-18-16(22)20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURFYLFWSGYMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)N2CCOCC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.